Dibenzofuran, 2,8-bis(chloromethyl)-
Description
Significance of Heterocyclic Architectures in Contemporary Organic and Materials Chemistry
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are of immense interest in modern chemistry. biointerfaceresearch.com Their prevalence in natural products, such as alkaloids and vitamins, as well as in a vast number of pharmaceuticals, agrochemicals, and veterinary products, underscores their biological significance. biointerfaceresearch.com The presence of heteroatoms like oxygen, nitrogen, or sulfur imparts unique electronic and steric properties to these molecules, enabling them to participate in a wide range of chemical transformations and biological interactions. biointerfaceresearch.com
In the realm of materials science, heterocyclic scaffolds form the backbone of numerous organic semiconductors, light-emitting diodes (OLEDs), and other functional materials. Their rigid and often planar structures, combined with the ability to tune their electronic properties through synthetic modification, make them ideal candidates for creating advanced materials with tailored optical and electronic characteristics.
The Dibenzofuran (B1670420) Core: A Platform for Multifunctional Molecular Design
The dibenzofuran scaffold, a tricyclic aromatic ether, represents a privileged structure in organic synthesis. Comprising two benzene (B151609) rings fused to a central furan (B31954) ring, this thermally robust molecule offers a rigid and planar framework that is amenable to a variety of chemical modifications. The inherent properties of the dibenzofuran core, such as its high thermal stability and propensity to undergo electrophilic substitution reactions, make it an attractive starting point for the design of complex functional molecules.
The utility of the dibenzofuran core is evident in its incorporation into a range of biologically active compounds and functional materials. For instance, it serves as a key structural motif in the synthesis of various pharmaceutical agents and is being explored for its potential in developing new therapeutic agents. biointerfaceresearch.comscispace.com Furthermore, its electronic properties have led to its use in the development of host materials for phosphorescent OLEDs.
Positional Functionalization: Emphasizing the 2,8-Bis(chloromethyl) Substitution Pattern for Synthetic Utility
The ability to introduce functional groups at specific positions on the dibenzofuran skeleton is crucial for tailoring its properties for specific applications. The 2 and 8 positions are of particular interest due to their symmetrical disposition, which can lead to the formation of well-defined polymeric structures and other materials with predictable architectures.
The introduction of chloromethyl groups at the 2 and 8 positions, to yield Dibenzofuran, 2,8-bis(chloromethyl)- , creates a highly versatile synthetic intermediate. The chloromethyl group is a reactive handle that can readily participate in nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of other functional moieties. vulcanchem.com This reactivity opens up avenues for the synthesis of a diverse library of dibenzofuran derivatives with tailored electronic, optical, and biological properties. For example, the chloromethyl groups can be converted to alcohols, ethers, esters, amines, and other functional groups, significantly expanding the chemical space accessible from this core structure.
Overview of Research Trajectories Involving Dibenzofuran, 2,8-bis(chloromethyl)-
While dedicated research solely focused on Dibenzofuran, 2,8-bis(chloromethyl)- is emerging, the known reactivity of the dibenzofuran core and the synthetic utility of chloromethyl groups point towards several promising research directions. A primary area of investigation is its use as a monomer in polymer chemistry. The bifunctional nature of this compound makes it an ideal candidate for polycondensation reactions, leading to the formation of novel polymers incorporating the rigid and thermally stable dibenzofuran unit into their backbones. These polymers are expected to exhibit interesting thermal and mechanical properties, with potential applications in high-performance plastics and advanced materials.
Furthermore, Dibenzofuran, 2,8-bis(chloromethyl)- can serve as a valuable crosslinking agent, capable of modifying the properties of existing polymers by introducing rigid dibenzofuran linkages. In the realm of synthetic organic chemistry, it is envisioned as a versatile building block for the construction of more complex, well-defined molecular architectures, including macrocycles and dendrimers, with potential applications in host-guest chemistry, sensing, and catalysis. The exploration of its conversion to other 2,8-disubstituted dibenzofurans will undoubtedly lead to the discovery of new compounds with unique properties and functions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
40011-35-6 |
|---|---|
Molecular Formula |
C14H10Cl2O |
Molecular Weight |
265.1 g/mol |
IUPAC Name |
2,8-bis(chloromethyl)dibenzofuran |
InChI |
InChI=1S/C14H10Cl2O/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14(12)17-13/h1-6H,7-8H2 |
InChI Key |
QOHVOQHBBYXLMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCl)C3=C(O2)C=CC(=C3)CCl |
Origin of Product |
United States |
Chemical Reactivity and Advanced Derivatization of Dibenzofuran, 2,8 Bis Chloromethyl
Nucleophilic Substitution Reactions at the Chloromethyl Sites
The electron-withdrawing nature of the chlorine atom and the stability of the incipient benzylic carbocation intermediate make the chloromethyl groups at the 2 and 8 positions excellent electrophilic sites for nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a variety of functional groups.
The synthesis of phosphine (B1218219) ligands is a cornerstone of coordination chemistry and homogeneous catalysis, and Dibenzofuran (B1670420), 2,8-bis(chloromethyl)- serves as a scaffold for creating bidentate phosphine ligands. osti.gov The most common method for this transformation is the reaction of the chloromethyl groups with metal phosphides. beilstein-journals.orgnih.gov For instance, reacting Dibenzofuran, 2,8-bis(chloromethyl)- with a solution of potassium diphenylphosphide (KPPh₂), typically generated in situ from the deprotonation of diphenylphosphine (B32561) with a strong base like potassium tert-butoxide, results in the nucleophilic displacement of the chloride ions to form the corresponding bis(diphenylphosphino)methyl derivative. osti.gov
These phosphine ligands are themselves reactive, being readily oxidized to their corresponding phosphine oxides. beilstein-journals.orgbeilstein-journals.org This oxidation can occur upon exposure to air or by deliberate treatment with an oxidizing agent like hydrogen peroxide. The resulting phosphine oxides are also valuable in various applications, including as ligands or extractants.
Table 1: Synthesis of Phosphine Ligands and Their Oxides
| Reactant | Reagent(s) | Product | Product Class |
| Dibenzofuran, 2,8-bis(chloromethyl)- | 1. Diphenylphosphine (HPPh₂) / Potassium tert-butoxide (KOtBu) 2. THF | 2,8-Bis((diphenylphosphino)methyl)dibenzofuran | Bidentate Phosphine Ligand |
| 2,8-Bis((diphenylphosphino)methyl)dibenzofuran | Hydrogen Peroxide (H₂O₂) or Air (O₂) | 2,8-Bis((diphenylphosphoryl)methyl)dibenzofuran | Phosphine Oxide |
The Stille coupling is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds between an organotin compound and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org While most commonly applied to sp²-hybridized carbons, the principles can be adapted for functionalizing the benzylic positions of Dibenzofuran, 2,8-bis(chloromethyl)-. To achieve furan-end-capping, the dibenzofuran derivative is coupled with a furan-stannane reagent, such as 2-(tributylstannyl)furan.
The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation where the organic group from the organostannane is transferred to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org This methodology facilitates the direct linkage of furan (B31954) rings to the dibenzofuran core via methylene (B1212753) bridges, creating a conjugated system with potential applications in materials science.
Table 2: Stille Coupling for Furan-End-Capping
| Dibenzofuran Substrate | Coupling Partner | Catalyst/Conditions | Product |
| Dibenzofuran, 2,8-bis(chloromethyl)- | 2-(Tributylstannyl)furan | Pd(PPh₃)₄, Toluene, Heat | 2,8-Bis((furan-2-yl)methyl)dibenzofuran |
The benzylic chloride positions are highly amenable to substitution by a wide array of heteroatom nucleophiles, providing access to a diverse library of dibenzofuran derivatives. These reactions typically proceed via an Sₙ2 mechanism.
Nitrogen Nucleophiles: Reaction with various nitrogen-based nucleophiles introduces nitrogen-containing functionalities. For example, treatment with sodium azide (B81097) yields the corresponding diazide, a versatile intermediate that can be reduced to a diamine or used in click chemistry reactions. nih.gov Similarly, primary or secondary amines can be used to synthesize secondary or tertiary amine derivatives, respectively.
Sulfur Nucleophiles: Sulfur nucleophiles are generally potent and react readily with Dibenzofuran, 2,8-bis(chloromethyl)-. msu.edulibretexts.org Thiols or thiophenols react in the presence of a base to form thioethers. Other sulfur nucleophiles like sodium thiocyanate (B1210189) or sodium sulfide (B99878) can be used to install thiocyanate or sulfide functionalities. These reactions are typically efficient due to the high nucleophilicity of sulfur compounds. nih.govrsc.org
Oxygen Nucleophiles: Oxygen-containing groups can be introduced through reactions with oxygen nucleophiles. Alkoxides (e.g., sodium methoxide) or phenoxides will displace the chloride to form ethers. Reaction with carboxylate salts (e.g., sodium acetate) yields the corresponding diester, which can be subsequently hydrolyzed to the dialcohol, 2,8-bis(hydroxymethyl)dibenzofuran.
Table 3: Nucleophilic Substitution with Heteroatom Nucleophiles
| Nucleophile Type | Reagent Example | Functional Group Introduced | Product Example |
| Nitrogen | Sodium Azide (NaN₃) | Azide (-N₃) | 2,8-Bis(azidomethyl)dibenzofuran |
| Nitrogen | Diethylamine (HN(CH₂CH₃)₂) | Tertiary Amine (-N(CH₂CH₃)₂) | 2,8-Bis((diethylamino)methyl)dibenzofuran |
| Sulfur | Sodium thiophenoxide (NaSPh) | Thioether (-SPh) | 2,8-Bis((phenylthio)methyl)dibenzofuran |
| Oxygen | Sodium methoxide (B1231860) (NaOCH₃) | Ether (-OCH₃) | 2,8-Bis(methoxymethyl)dibenzofuran |
| Oxygen | Sodium Acetate (NaOAc) | Ester (-OAc) | Dibenzofuran-2,8-diylbis(methylene) diacetate |
Coupling Reactions and Polymerization Initiations
Beyond simple substitution, the chloromethyl groups can participate in more complex coupling reactions, acting as bifunctional monomers for the construction of larger macromolecular structures.
Dibenzofuran, 2,8-bis(chloromethyl)- is an effective cross-linking agent in Friedel-Crafts alkylation reactions. rsc.org In the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃), the chloromethyl groups act as electrophiles that can alkylate other aromatic rings. When reacted with aromatic comonomers like biphenyl (B1667301) or fluorene, or even through self-polymerization, it leads to the formation of a rigid, three-dimensional polymer network. rsc.org The dibenzofuran units become linked by methylene bridges, creating a hyper-cross-linked structure. These resulting nanoporous polymer materials often exhibit high thermal stability and large surface areas, making them of interest for applications in gas storage and separation. rsc.org
The carbon-chlorine bonds in the chloromethyl groups can be utilized to initiate radical reactions. This is particularly relevant in the field of polymer chemistry. Dibenzofuran, 2,8-bis(chloromethyl)- can function as a bifunctional initiator for atom transfer radical polymerization (ATRP). In a typical ATRP setup, a transition metal complex (e.g., a copper-bipyridine complex) reversibly activates the C-Cl bond, generating a radical that can add to vinyl monomers like styrene (B11656) or acrylates. Because there are two initiating sites on the molecule, this process can be used to grow polymer chains from both ends of the dibenzofuran core, leading to the formation of triblock copolymers or cross-linked materials. This controlled radical polymerization technique allows for precise control over polymer molecular weight and architecture.
Chemoselective Transformations of the Bis(chloromethyl) Moiety
The synthetic utility of Dibenzofuran, 2,8-bis(chloromethyl)- stems primarily from the reactivity of the two chloromethyl groups. These benzylic chloride functionalities are susceptible to a variety of chemoselective transformations, particularly nucleophilic substitution reactions, which allow for the introduction of diverse functional groups while preserving the core dibenzofuran structure. This section explores the key reactive pathways of the bis(chloromethyl) moiety, providing insight into its derivatization potential.
The primary mode of transformation for the bis(chloromethyl) groups involves nucleophilic substitution, where the chlorine atoms act as leaving groups. This reactivity is analogous to that observed in similar benzylic halides, such as bis(bromomethyl)benzenes. nih.gov A prominent example of this is the reaction with azide nucleophiles to form the corresponding bis(azidomethyl) derivative. This transformation is a critical step in the synthesis of more complex heterocyclic structures, such as bis(1,2,3-triazole) derivatives, through subsequent cycloaddition reactions. nih.gov
A one-pot reaction strategy has been effectively demonstrated for analogous bis(bromomethyl)benzene systems, which can be extrapolated to Dibenzofuran, 2,8-bis(chloromethyl)-. This approach combines the nucleophilic substitution with sodium azide and a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) in a single process. nih.gov This methodology provides an efficient route to symmetrically functionalized bis(1,2,3-triazole) derivatives. The use of tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand has been shown to be advantageous in accelerating the cycloaddition step. nih.gov
The following table outlines the typical conditions and outcomes for a one-pot nucleophilic substitution and double-click reaction, based on analogous transformations of bis(halomethyl) aromatic compounds. nih.gov
| Starting Material | Nucleophile/Reagent | Catalyst/Ligand | Solvent | Product | Yield |
| 1,3-Bis(bromomethyl)benzene | Sodium azide, Alkyne | Copper(I) source, TBTA | DMF/H₂O | Symmetric bis(1,2,3-triazole) derivative | Good to Excellent |
| 1,2-Bis(bromomethyl)benzene | Sodium azide, Alkyne | Copper(I) source | DMF/H₂O | Symmetric bis(1,2,3-triazole) derivative | Moderate |
| Dibenzofuran, 2,8-bis(chloromethyl)- (projected) | Sodium azide, Alkyne | Copper(I) source, TBTA | DMF/H₂O | 2,8-Bis((1H-1,2,3-triazol-1-yl)methyl)dibenzofuran | Projected: Good to Excellent |
Beyond azide substitution, the chloromethyl groups are expected to react with a range of other nucleophiles. For instance, reaction with primary or secondary amines would yield the corresponding bis(aminomethyl) derivatives, which are valuable building blocks in medicinal chemistry and materials science. Similarly, reaction with phosphines, such as triphenylphosphine, would lead to the formation of bis(phosphonium) salts. These salts are versatile intermediates, readily converted to other functional groups or used in Wittig-type reactions to introduce carbon-carbon double bonds.
While less commonly documented for this specific compound, the oxidation of the chloromethyl groups to the corresponding dicarboxaldehyde or dicarboxylic acid represents another potential chemoselective transformation. Such derivatives are important precursors for the synthesis of polymers, dyes, and other functional materials.
Advanced Applications in Materials Science and Polymer Chemistry
Hypercrosslinked Polymers (HCPs) Derived from Dibenzofuran (B1670420), 2,8-bis(chloromethyl)-
Hypercrosslinked polymers (HCPs) are a class of porous materials characterized by their high surface area, robust structure, and excellent chemical and thermal stability. sci-hub.se The synthesis of HCPs often involves Friedel-Crafts alkylation reactions, making "Dibenzofuran, 2,8-bis(chloromethyl)-" an ideal building block due to its reactive chloromethyl functionalities. sci-hub.seresearchgate.net
Porous Organic Frameworks (POFs) are a broad category of porous materials constructed from organic building blocks linked by strong covalent bonds. nih.govmdpi.com The design of POFs using "Dibenzofuran, 2,8-bis(chloromethyl)-" as a monomer typically involves a self-condensation reaction or co-polymerization with other aromatic compounds under Friedel-Crafts conditions. The rigid and planar nature of the dibenzofuran unit contributes to the formation of a permanently porous, three-dimensional network.
The synthesis is often a one-pot procedure where the monomer, or a mixture of monomers, is dissolved in a suitable solvent, and a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) is added to initiate the Friedel-Crafts alkylation. researchgate.net The chloromethyl groups react with the aromatic rings of other dibenzofuran molecules or co-monomers, forming methylene (B1212753) bridges and creating a highly crosslinked and insoluble polymer network. The resulting solid polymer is then washed to remove the catalyst and any unreacted monomers, yielding a porous material. The properties of the final POF can be tuned by varying reaction conditions such as the monomer concentration, reaction time, and temperature.
While specific data for polymers derived solely from "Dibenzofuran, 2,8-bis(chloromethyl)-" is not extensively documented in the reviewed literature, studies on analogous hypercrosslinked polymers synthesized from other chloromethylated aromatic monomers provide insight into the expected properties. For instance, HCPs prepared from monomers like 4,4′-bis(chloromethyl)-1,1′-biphenyl under similar synthetic conditions exhibit high surface areas. The choice of co-monomer in a copolymerization reaction can also be used to tune the porosity of the resulting material.
Below is a table of representative data for hypercrosslinked polymers synthesized from various aromatic monomers, illustrating the typical range of surface areas and pore volumes achievable.
| Monomer/Crosslinker | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Micropore Volume (cm³/g) |
| 1,1'-Divinylferrocene and Tetrakis(4-bromophenyl)silane | 499 | 0.43 | 0.23 |
| Phenylboronic Acid | 909.1 | - | - |
| Poly(triphenylamine) | up to 1152 | 0.82 | 0.78 |
| Carbazole-based N-P5 | 2220 | - | - |
| TPM-based C-P1 | 5600 | - | - |
This table presents data for various porous organic polymers to illustrate the range of properties achievable with different monomers and is not specific to Dibenzofuran, 2,8-bis(chloromethyl)-. Data sourced from multiple studies. nih.govnih.govresearchgate.netrsc.org
In the context of hypercrosslinking, "Dibenzofuran, 2,8-bis(chloromethyl)-" can function as both a monomer and a crosslinking agent. When it undergoes self-condensation, it acts as the primary building block of the polymer network, with the dibenzofuran units being internally crosslinked by the methylene bridges formed from the chloromethyl groups.
Alternatively, it can be employed as an external crosslinker in the polymerization of other aromatic monomers. In this role, a smaller amount of "Dibenzofuran, 2,8-bis(chloromethyl)-" is added to a reaction mixture containing a primary monomer. The bifunctional nature of the dibenzofuran derivative allows it to bridge multiple polymer chains, thereby introducing crosslinks and creating a porous network structure. This approach is particularly useful for imparting porosity and rigidity to polymers that would otherwise be non-porous. The use of rigid crosslinkers like "Dibenzofuran, 2,8-bis(chloromethyl)-" is a common strategy in the synthesis of hypercrosslinked polymers. researchgate.netcam.ac.uk
Conjugated Polymers and Organic Electronic Materials
The dibenzofuran moiety is an electron-rich aromatic system that can be incorporated into conjugated polymers for applications in organic electronics. mdpi.com The "2,8-bis(chloromethyl)-" derivative serves as a versatile precursor for synthesizing such polymers.
"Dibenzofuran, 2,8-bis(chloromethyl)-" can be chemically modified to introduce a variety of functional groups suitable for polymerization. For example, the chloromethyl groups can be converted to other functionalities like phosphonium (B103445) salts (for Wittig reactions) or vinyl groups (for Heck or Suzuki couplings), which are common methods for forming the carbon-carbon double or single bonds that constitute the backbone of conjugated polymers.
These resulting dibenzofuran-containing conjugated polymers are of interest for their potential as electroactive materials. mdpi.commdpi.comnih.govwashington.eduresearchgate.net The extended π-conjugation along the polymer chain, which includes the dibenzofuran unit, allows for the delocalization of electrons, leading to semiconducting properties. The specific electronic and optical properties, such as the bandgap and fluorescence, can be tuned by co-polymerizing the dibenzofuran derivative with other aromatic or heteroaromatic monomers. This modular approach allows for the design of materials with specific absorption and emission characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). elsevierpure.com
In organic electronic devices like OLEDs, materials with good electron-transporting capabilities are essential for efficient device performance. The dibenzofuran unit, due to its electronic properties, has been incorporated into host materials for OLEDs, where it facilitates electron transport. rsc.orgbohrium.commdpi.com Polymers and small molecules containing dibenzofuran have been designed and synthesized to function as the electron transport layer (ETL) or as hosts in the emissive layer of OLEDs.
For instance, anthracene-dibenzofuran based materials have been reported as efficient electron transport type hosts for blue OLEDs, demonstrating excellent thermal stability and good electron-transporting features. rsc.orgbohrium.commdpi.com While these examples may not start directly from "Dibenzofuran, 2,8-bis(chloromethyl)-", they highlight the utility of the dibenzofuran core in creating materials for electron transport layers. The synthesis of polymers from "Dibenzofuran, 2,8-bis(chloromethyl)-" offers a pathway to creating robust, film-forming ETL materials with the desirable electronic properties of the dibenzofuran moiety. Furthermore, dibenzofuran-based materials have also been investigated as hole transport materials in perovskite solar cells, underscoring the versatility of this chemical scaffold in charge-transporting applications. researchgate.net
Design of Polymer Architectures for Specific Electronic Properties
The "Dibenzofuran, 2,8-bis(chloromethyl)-" molecule serves as a foundational unit for creating polymers with tailored electronic characteristics. The two reactive chloromethyl sites allow for its incorporation into polymer chains through various polymerization techniques. The resulting polymers inherit the intrinsic electronic properties of the dibenzofuran moiety, which can be further tuned for specific applications, particularly in organic electronics.
The dibenzofuran core is an electron-donating system, and when combined with electron-withdrawing groups, it can produce materials with excellent charge transport properties. ossila.com A notable derivative, 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan (PPF), exemplifies this principle. ossila.comnih.gov In PPF, the electron-deficient diphenylphosphine (B32561) oxide units attached at the 2 and 8 positions create a molecule with a high triplet energy and balanced charge transport capabilities. ossila.com This makes it highly effective as an electron-transport layer (ETL) and host material in Organic Light-Emitting Diodes (OLEDs), especially for confining triplet excitons in the emissive layer. ossila.com
By using "Dibenzofuran, 2,8-bis(chloromethyl)-" as a monomer, polymer architects can design novel materials that leverage these properties. The chloromethyl groups can be substituted with various functional moieties to precisely control the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer, thereby optimizing its performance in electronic devices.
Table 1: Electronic Properties of the Representative Dibenzofuran Derivative PPF
| Property | Value | Significance in Electronic Applications | Source |
|---|---|---|---|
| Full Name | 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan | Serves as a model for polymers derived from the dibenzofuran core. | ossila.com |
| HOMO Level | 6.7 eV | Facilitates efficient hole blocking and balanced charge injection/transport. | |
| LUMO Level | 2.7 - 3.0 eV | Enables efficient electron transport from the cathode. | |
| Triplet Energy (ET) | 3.1 eV | Allows for effective confinement of high-energy triplet excitons in phosphorescent and TADF OLEDs, preventing energy loss. | ossila.com |
| Primary Application | Electron-Transport Layer (ETL) & Host Material in OLEDs | The combination of high triplet energy and good electron mobility enhances device efficiency and lifetime. | ossila.com |
Ligand Design for Catalysis and Coordination Chemistry
The rigid framework of the dibenzofuran unit makes "Dibenzofuran, 2,8-bis(chloromethyl)-" an excellent scaffold for designing ligands for transition metal catalysis and constructing coordination polymers.
Development of P-Stereogenic Phosphines and Related Ligands
P-stereogenic phosphines, which have a chiral phosphorus atom, are a highly effective class of ligands for asymmetric catalysis, as the chirality is positioned close to the metal center. st-andrews.ac.uk The synthesis of these ligands in enantiopure form remains a significant challenge. nih.gov Synthetic strategies often employ chiral auxiliaries or the resolution of racemic mixtures. st-andrews.ac.ukscripps.edu
"Dibenzofuran, 2,8-bis(chloromethyl)-" is an ideal precursor for synthesizing C₂-symmetric diphosphine ligands. The two chloromethyl groups can undergo nucleophilic substitution with phosphorus-containing nucleophiles. Reaction with a chiral phosphine (B1218219) building block or a racemic phosphine followed by resolution can yield a P-stereogenic diphosphine ligand. The dibenzofuran backbone enforces a rigid structure and a wide bite angle, which are crucial parameters for achieving high enantioselectivity in catalytic reactions. st-andrews.ac.uk
Table 2: General Strategies for Synthesizing P-Stereogenic Phosphines
| Method | Description | Key Features | Source |
|---|---|---|---|
| Chiral Auxiliary Method | A chiral auxiliary, such as ephedrine (B3423809) or menthol, is used to direct the stereoselective introduction of substituents on the phosphorus atom. | Allows for the stepwise and controlled synthesis of specific enantiomers. The Jugé-Stephan method is a prominent example. | scripps.edursc.org |
| Resolution of Racemates | A racemic mixture of a phosphine precursor (e.g., a phosphine oxide or a phosphonium salt) is separated into its constituent enantiomers using a chiral resolving agent. | Applicable to a wide range of phosphines, but the overall yield is limited to a theoretical maximum of 50% for each enantiomer. | nih.govscripps.edu |
| Asymmetric Catalysis | A chiral catalyst is used to synthesize the P-stereogenic phosphine in an enantioselective manner. | Potentially highly efficient, but is a less developed area compared to the other methods. | st-andrews.ac.uk |
| Phosphine-Borane Chemistry | The use of phosphine-borane complexes as stable intermediates facilitates the stereoselective manipulation and purification of P-stereogenic compounds. | The borane (B79455) group protects the phosphine from oxidation and allows for stereospecific reactions with high retention or inversion of configuration. | st-andrews.ac.uk |
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The properties of a MOF, such as pore size and functionality, are determined by the geometry and chemical nature of its building blocks. mdpi.comrsc.org Dibenzofuran-based linkers are attractive for MOF synthesis due to their rigidity and thermal stability. nih.gov
"Dibenzofuran, 2,8-bis(chloromethyl)-" can be utilized in MOF construction in two primary ways. First, it can be functionalized prior to MOF assembly by converting the chloromethyl groups into coordinating moieties like carboxylates or triazoles. mdpi.comgoogle.com These modified linkers are then reacted with metal ions to form robust frameworks. google.com Second, the chloromethyl groups can be introduced into a pre-formed MOF via post-synthetic modification. researchgate.net This involves using a linker with an appropriate aromatic ring that can be chloromethylated after the framework has been assembled, allowing for subsequent functionalization of the pores. researchgate.net The resulting MOFs can be applied in gas storage, separation, and sensing. nih.govrsc.org
Table 3: Examples of Coordination Polymers and MOFs with Different Linker Types
| Framework Type | Linker Type | Metal Ion/Cluster | Key Structural Feature | Potential Application | Source |
|---|---|---|---|---|---|
| Zirconium-based MOF (BUT-17) | Carboxylate-functionalized Polycyclic Aromatic | Zr₆ Cluster | Phenyl-rich pore surfaces and 1D hexagonal channels. | Selective sensing of polychlorinated dibenzo-p-dioxins. | nih.gov |
| Lanthanide Phosphonate MOF | Biphenyl (B1667301) Tetraphosphonic Acid | Eu³⁺, Gd³⁺, Ce³⁺ | Dimensionality (2D or 3D) can be controlled by the choice of lanthanide and synthetic method. | Photoluminescence, Sensing. | nih.gov |
| Copper-based MOF (Cu₃(BTC)₂) | Benzene-1,3,5-tricarboxylate (BTC) | Cu₂ Paddlewheel | Can be post-synthetically functionalized with sulfonic acid groups. | Selective removal of heavy metal ions (e.g., cadmium) from water. | rsc.org |
| Flexible Linker MOF | Bis(imidazole) and Dicarboxylic Acids | Cd²⁺, Zn²⁺ | Forms 3D channels and large waveform layers. | Selective sensing of specific salts like magnesium nitrate. | researchgate.net |
Chiral Catalyst Systems Utilizing Dibenzofuran-Based Ligands
By combining the P-stereogenic diphosphine ligands derived from "Dibenzofuran, 2,8-bis(chloromethyl)-" (as discussed in 4.3.1) with suitable transition metals, novel chiral catalyst systems can be developed. The performance of these catalysts in asymmetric synthesis is critically influenced by the ligand's structural properties. lookchem.com
The rigid dibenzofuran backbone provides a well-defined and conformationally constrained coordination environment around the metal center. This rigidity, coupled with the wide bite angle imposed by the 2,8-substitution pattern, can lead to high levels of enantioselectivity in a variety of catalytic transformations. st-andrews.ac.uknih.gov These include asymmetric hydrogenation, hydroformylation, and palladium-catalyzed allylic substitution reactions. lookchem.comnih.gov The electronic properties of the catalyst can be fine-tuned by modifying the substituents on the phosphorus atoms, allowing for optimization for specific substrates and reactions.
Table 4: Applications of Chiral Phosphine Ligands in Asymmetric Catalysis
| Ligand Class | Backbone Type | Catalytic Application | Typical Metal | Key to Success | Source |
|---|---|---|---|---|---|
| DIPAMP | P-Stereogenic | Asymmetric Hydrogenation (L-DOPA synthesis) | Rhodium | First highly successful industrial application of a P-chiral ligand. | |
| BINAP | Axially Chiral (Biaryl) | Hydrogenation, Isomerization, Cross-Coupling | Ruthenium, Rhodium, Palladium | Wide range of applicability due to its flexible yet well-defined chiral environment. | |
| Phosphine-Phosphite Ligands | P-Stereogenic & Axially Chiral | Asymmetric Hydroformylation, Hydrogenation, Allylic Substitution | Rhodium, Palladium | Mixed-donor ligands can offer unique selectivity and reactivity. | nih.gov |
| DPEPhos Analogues | P-Stereogenic with Diphenyl Ether Backbone | General Asymmetric Catalysis | Various | Wide bite angle is crucial for controlling selectivity in many reactions. | st-andrews.ac.uk |
Precursors for Supramolecular Assemblies and Functional Nanonetworks
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. The reactive chloromethyl groups of "Dibenzofuran, 2,8-bis(chloromethyl)-" make it an excellent candidate for constructing such assemblies.
This molecule can act as a rigid linear building block. Reaction with complementary multitopic molecules (e.g., diamines, trithiols) can lead to the formation of discrete, shape-persistent macrocycles or three-dimensional cages through covalent bond formation. Furthermore, the planar and aromatic nature of the dibenzofuran core can facilitate π-π stacking interactions, which can guide the self-assembly of these covalent structures into ordered, functional nanonetworks. nih.gov
A recent study demonstrated the use of a functionalized dibenzofuran derivative to build a complex cavitand structure capable of encapsulating and stabilizing a highly reactive manganese-oxo species. acs.org This highlights the potential of the dibenzofuran scaffold in creating well-defined molecular pockets for catalysis or molecular recognition. The functional nanonetworks derived from "Dibenzofuran, 2,8-bis(chloromethyl)-" could find applications as sensors, porous materials for guest encapsulation, or as scaffolds for organizing chromophores in optoelectronic devices.
Advanced Spectroscopic and Structural Characterization of Derived Materials
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Polymer Networks and Ligands (e.g., ¹H, ¹³C CP-MAS NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of materials derived from 2,8-bis(chloromethyl)dibenzofuran. For soluble ligands and oligomers, standard solution-state ¹H and ¹³C NMR provide precise information about the molecular structure. For instance, in the characterization of imino-derivatives of dibenzofuran (B1670420), the ¹H NMR signal for the CH=N proton typically appears in the range of 8.82–9.07 ppm, clearly distinct from the aldehyde proton signal of the precursor at 10.72 ppm. researchgate.net
For insoluble, cross-linked polymer networks, solid-state NMR (ssNMR) is essential. Cross-Polarization Magic-Angle Spinning (CP-MAS) is a powerful ssNMR technique used to acquire high-resolution ¹³C spectra of solid materials. researchgate.net ¹³C CP-MAS NMR is instrumental in confirming the covalent linkages within the polymer framework. For example, in hypercrosslinked polymers, the formation of methylene (B1212753) bridges (-CH₂-) from the chloromethyl groups (-CH₂Cl) of the monomer results in characteristic signals in the ¹³C CP-MAS spectrum, confirming the success of the polymerization reaction. researchgate.net Similarly, ¹H MAS NMR spectra provide complementary information about the proton environments within the solid polymer structure. researchgate.net These techniques collectively allow researchers to verify the network structure, assess the degree of cross-linking, and identify unreacted functional groups.
Table 1: Representative NMR Chemical Shifts for Dibenzofuran Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
| ¹H | Aldehyde (-CHO) | 10.72 | researchgate.net |
| ¹H | Imine (CH=N) | 8.82–9.07 | researchgate.net |
| ¹³C | Aliphatic (-CH₂-) Bridge | Varies | researchgate.net |
| ¹³C | Aromatic Carbons | 110-150 | researchgate.net |
Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis in Polymers
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental for identifying functional groups within the polymeric materials derived from 2,8-bis(chloromethyl)dibenzofuran. researchgate.net These techniques are complementary, as molecular vibrations that are strong in IR may be weak or absent in Raman, and vice versa. s-a-s.org
FT-IR spectroscopy is particularly effective for monitoring the progress of polymerization. The disappearance of the characteristic C-Cl stretching vibration from the 2,8-bis(chloromethyl)dibenzofuran monomer and the appearance of new bands corresponding to the linkages formed (e.g., ether, amine) provide direct evidence of the reaction. researchgate.netfraunhofer.de For example, in the synthesis of imine-based ligands from a dibenzofuran dicarboxaldehyde, the formation of the imine bond is confirmed by the appearance of a strong C=N stretching vibration in the IR spectrum, typically between 1626–1639 cm⁻¹. researchgate.net
Raman spectroscopy is also a vital tool for polymer characterization. uni-salzburg.at It is highly sensitive to the vibrations of the aromatic dibenzofuran backbone and can be used to probe the polymer's structural regularity and conjugation. s-a-s.org The combination of FT-IR and Raman allows for a comprehensive analysis of the functional groups present in the final polymer, confirming its chemical constitution without altering the network structure. researchgate.netsurfacesciencewestern.com
Table 2: Key FT-IR Vibrational Frequencies for Functional Group Identification
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H | Stretch | >3000 | s-a-s.org |
| Aliphatic C-H | Stretch | 2800-3000 | s-a-s.org |
| Imine (C=N) | Stretch | 1626–1639 | researchgate.net |
| Aromatic C=C | Ring Stretch | 1450-1600 | s-a-s.org |
Electron Microscopy Techniques (e.g., SEM, TEM) for Morphological Analysis of Polymer Networks
SEM is widely used to examine the surface topography of materials. In the case of porous polymer films, SEM images can reveal the size, shape, and distribution of pores on the surface. mdpi.com For example, studies on porous polyimide films have used SEM to visualize morphologies ranging from discrete spherical pores to interconnected, net-like porous channels, depending on the synthesis conditions. mdpi.com This information is crucial for applications where the surface structure dictates performance, such as in separation membranes or catalyst supports.
TEM, on the other hand, provides information about the internal structure of the material. By transmitting electrons through an ultra-thin section of the polymer, TEM can reveal the internal pore network and the phase separation in block copolymers. lanl.gov The morphology of the polymer, as determined by SEM and TEM, is highly dependent on factors like the choice of co-monomers, the polymerization method, and post-synthesis processing.
X-ray Diffraction Studies for Crystalline Derivatives and Coordination Polymers
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in crystalline materials. While many porous polymer networks derived from 2,8-bis(chloromethyl)dibenzofuran are amorphous, the monomer itself can be used to synthesize crystalline small-molecule derivatives or act as a ligand to form crystalline coordination polymers (also known as metal-organic frameworks, MOFs). researchgate.netnih.gov
Table 3: Example Crystal System Data from X-ray Diffraction Studies
| Compound | Crystal System | Space Group | Reference |
| Dibenzo[b,d]bromol-5-ium Azide (B81097) | Triclinic | P-1 | nih.gov |
| Dibenzo[b,d]chlorol-5-ium Trifluoroacetate Dihydrate | Monoclinic | P2(1)/n | nih.gov |
| {[Zn(L)₂(4,4′-bipy)]·(H₂O)}n | Monoclinic | P2₁ | mdpi.com |
Porosity Characterization Techniques (e.g., N₂ Physisorption, BET Surface Area Analysis) for Porous Polymers
For porous organic polymers (POPs) synthesized from 2,8-bis(chloromethyl)dibenzofuran, the characterization of their porosity is paramount. nih.gov The most common method for this is gas physisorption, typically using nitrogen (N₂) at 77 K.
The N₂ sorption isotherm, which plots the amount of gas adsorbed against relative pressure, provides a wealth of information. The shape of the isotherm can indicate the type of porosity (microporous, mesoporous, or macroporous). From this data, several key parameters are calculated:
BET Surface Area: The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area of the material. This value is a critical measure of the accessible surface for gas storage, separation, or catalysis. For example, the BET surface area of some conjugated microporous polymers can be dramatically improved from 58 m² g⁻¹ to as high as 1152 m² g⁻¹ through modified synthesis techniques. nih.gov
Pore Volume: The total volume of the pores within the material can be determined from the amount of gas adsorbed at high relative pressures.
Pore Size Distribution: Methods like Barrett-Joyner-Halenda (BJH) analysis can be applied to the desorption branch of the isotherm to calculate the distribution of pore sizes within the material. researchgate.net
These techniques are essential for evaluating and comparing the performance of different porous polymers and for tailoring their synthesis to achieve desired porous properties. nih.gov
Advanced Thermal Analysis (e.g., TGA) for Material Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.comyoutube.com It is a crucial method for assessing the thermal stability of polymers derived from 2,8-bis(chloromethyl)dibenzofuran.
A typical TGA experiment involves heating a small amount of the polymer at a constant rate and recording its weight. The resulting TGA curve plots percentage weight loss versus temperature. From this curve, key stability metrics can be determined:
Onset Decomposition Temperature (T_onset_): The temperature at which significant weight loss begins.
Temperature at 5% or 10% Weight Loss (T_d5_ or T_d10_): A common benchmark for comparing the thermal stability of different materials. researchgate.net
Char Yield: The percentage of material remaining at the end of the experiment (e.g., at 800 °C), which indicates the material's tendency to form a thermally stable char. researchgate.net
TGA results are vital for determining the upper-use temperature of a polymer and for understanding its degradation mechanism. nih.gov For instance, TGA has been used to show that certain polyamide-imide (PAI) polymers exhibit high thermal stability, with 5% weight loss temperatures in the range of 464-498 °C. researchgate.net
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations on Dibenzofuran (B1670420) Derivatives and their Polymers
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study dibenzofuran derivatives to understand their stability, reactivity, and electronic properties. nih.gov
The electronic properties of conjugated polymers derived from dibenzofuran are critical for their application in electronic devices like organic light-emitting diodes (OLEDs) and photovoltaics. DFT calculations are instrumental in predicting these properties, primarily the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO levels determines the electronic band gap (Eg), a key factor governing the material's conductivity and optical properties. nih.govnih.gov
Studies on various conjugated polymers show that the band gap can be engineered by altering the molecular structure. beilstein-journals.org For instance, in copolymers, the combination of electron-donating and electron-accepting units can significantly lower the band gap. While specific DFT data for polymers of 2,8-bis(chloromethyl)dibenzofuran are not extensively published, calculations on related dibenzofuran-containing systems provide insight. For example, DFT calculations (B3LYP/6-311G** level) have been used to determine the thermodynamic properties and stability of polyhydroxylated dibenzofurans, which is crucial for understanding their electronic behavior. nih.gov The lower the HOMO-LUMO energy gap, the higher the chemical reactivity and polarizability of the molecule. nih.gov
Table 1: Representative DFT-Calculated Electronic Properties of Aromatic Systems
| Compound/System | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) | Method | Reference |
| N-(p-diethylaminobenzylidene)p-nitroaniline | - | - | 2.94 | B3LYP/6-311G | nih.gov |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | DFT | nih.gov |
| Dibenzofuran-based D-A Photocatalyst | - | - | 2.9 | WB97XD/Def2TZVP | beilstein-journals.org |
| Polyquinoline (PPQ) | -5.35 | -2.62 | 2.73 | Electrochemical |
This table presents illustrative data from related systems to demonstrate the type of information obtained from DFT calculations and experimental validation.
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com This technique allows researchers to study the conformational properties and structural evolution of complex polymer architectures that cannot be easily characterized experimentally. youtube.comyoutube.com For polymers incorporating the rigid dibenzofuran unit, MD simulations can predict how the chains fold and pack in three-dimensional space, which influences the material's bulk properties such as mechanical strength and thermal conductivity. mdpi.com
The basic steps of an MD simulation involve:
Model Construction : Building an initial atomic-level model of the polymer system.
Force Field Application : Defining a set of potential energy functions (a "force field") that describes the interactions between atoms (bonds, angles, non-bonded interactions).
Simulation : Solving Newton's equations of motion for the system over a specific time, allowing the polymer chains to move and equilibrate.
Analysis : Calculating macroscopic properties from the atomic trajectories. youtube.com
Studies on various polymers have shown that MD simulations can elucidate the relationship between the degree of polymerization and mechanical properties like elastic modulus and strength. mdpi.com In the context of dibenzofuran-based polymers, the rigidity of the fused ring system is expected to lead to semi-flexible or rigid-rod-like polymer chains, impacting their solubility and processing characteristics. MD simulations can also be used to understand how these polymers interact with other molecules or surfaces, which is relevant for applications in composites or as functional coatings. tandfonline.comnih.gov
Reaction Mechanism Studies of Functionalization and Polymerization Pathways
The polymerization of Dibenzofuran, 2,8-bis(chloromethyl)- is expected to proceed via an electrophilic aromatic substitution pathway, specifically through a Friedel-Crafts alkylation mechanism. wikipedia.orgbyjus.com The chloromethyl (-CH₂Cl) groups at the 2- and 8-positions are the reactive sites for forming new carbon-carbon bonds between monomer units.
The proposed mechanism, catalyzed by a Lewis acid such as aluminum trichloride (B1173362) (AlCl₃), involves the following steps: byjus.com
Formation of an Electrophile : The Lewis acid catalyst interacts with the chlorine atom of one of the chloromethyl groups. This polarizes the C-Cl bond, facilitating its cleavage and the formation of a resonance-stabilized benzylic carbocation. This carbocation is a potent electrophile. wikipedia.orgyoutube.com
Electrophilic Attack : An electron-rich aromatic ring of another dibenzofuran monomer acts as a nucleophile, attacking the electrophilic carbocation. This attack typically occurs at the electron-rich 4- or 6-positions of the dibenzofuran nucleus, forming a new C-C bond and a temporary, non-aromatic intermediate known as a sigma complex or arenium ion. youtube.com
Deprotonation and Catalyst Regeneration : A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom where the new bond was formed. This step restores the aromaticity of the ring, yielding a dimer and regenerating the AlCl₃ catalyst. The released proton combines with the chloride to form HCl. byjus.com
This process repeats, extending the polymer chain. It is important to note that Friedel-Crafts alkylations can have limitations, such as the possibility of polyalkylation. libretexts.org However, in a polymerization context, this reactivity is harnessed to build the macromolecular chain. The use of Friedel-Crafts catalysts like BF₃ and SnCl₄ has been shown to be effective in the copolymerization of other chloromethylated monomers, supporting this mechanistic pathway. researchgate.net
Quantitative Structure-Activity Relationships (QSAR) for Designed Ligands and Materials
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in drug design and materials science to correlate the chemical structure of compounds with a specific activity, such as biological potency or material toxicity. tandfonline.comresearchgate.net For dibenzofuran derivatives, QSAR studies have been crucial in identifying the key structural features that govern their interactions with biological targets. nih.gov
These models use calculated molecular descriptors (e.g., steric, electronic, hydrophobic properties) to predict the activity of new, unsynthesized compounds. mdpi.com This predictive capability accelerates the design of more potent and selective ligands or materials while minimizing trial-and-error synthesis. Several QSAR studies on dibenzofuran derivatives have provided valuable insights. For example, 3D-QSAR models have been developed to understand the structural requirements for dibenzofuran-based inhibitors of specific enzymes. tandfonline.comnih.gov These studies often highlight the importance of the rigid dibenzofuran scaffold for binding, along with the specific placement of hydrophobic groups and hydrogen bond acceptors/donors. tandfonline.comnih.gov
Table 2: Summary of QSAR Studies on Dibenzofuran and Related Derivatives
| Biological Target / Property | Compound Class | QSAR Model Type | Key Structural Findings for Activity | Reference(s) |
| Protein Tyrosine Phosphatase Meg2 (PTP-MEG2) Inhibition | Dibenzofuran derivatives | 3D-QSAR (HipHop) | Aromaticity of a fluoro-phenyl group, hydrophobicity of isopropyl/phenyl groups, and hydrogen bond acceptor properties of carbonyl/alkyloxy oxygens are crucial. | nih.gov |
| Matrix Metalloproteinase-12 (MMP-12) Inhibition | Dibenzofuran and Dibenzothiophene derivatives | 2D & 3D-QSAR, Topomer CoMFA | The dibenzofuran moiety provides stable binding. A carboxylic group for binding to Zn²⁺ and steric/hydrophobic groups near the furan (B31954) ring enhance inhibition. | tandfonline.com |
| Toxicity (Ah receptor binding) | Polychlorinated Dibenzofurans (PCDFs) | QSAR using DFT descriptors | Dipole polarizability is a key descriptor in QSAR models for predicting the toxicity of chlorinated dibenzofuran derivatives. | researchgate.net |
| Antileishmanial Activity | 2-phenyl-2,3-dihydrobenzofurans | 3D-QSAR | Models based on 3D molecular interaction fields (MIFs) were superior in predicting activity and guiding further synthesis. | mdpi.com |
Future Research Directions and Emerging Applications
Expansion of Dibenzofuran (B1670420), 2,8-bis(chloromethyl)- in Mechanochemical Polymer Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more sustainable route to polymer synthesis compared to traditional solution-based methods. The solid-state reactivity of "Dibenzofuran, 2,8-bis(chloromethyl)-" makes it an ideal candidate for mechanochemical polymerization techniques, such as ball milling.
Future research is anticipated to focus on the solid-state polymerization of "Dibenzofuran, 2,8-bis(chloromethyl)-" with various co-monomers to generate novel high-performance polymers. For instance, mechanochemical polycondensation with diamines, dithiols, or bisphenols could yield polyamines, polythioethers, and polyethers, respectively. The rigid dibenzofuran unit in the polymer backbone would be expected to impart exceptional thermal stability and mechanical strength to the resulting materials.
Table 1: Potential Mechanochemical Polymerizations of Dibenzofuran, 2,8-bis(chloromethyl)-
| Co-monomer | Resulting Polymer Class | Expected Polymer Properties |
| 4,4'-Oxydianiline | Polyamine | High thermal stability, good mechanical strength, potential for film formation. |
| 1,4-Benzenedithiol | Polythioether | High refractive index, good adhesion to metal surfaces, potential for optical applications. |
| Bisphenol A | Polyether | Good thermal and chemical resistance, high glass transition temperature. |
The key advantages of a mechanochemical approach would be the avoidance of harsh solvents and high temperatures, leading to a more environmentally friendly process and potentially affording polymers with unique microstructures and properties not accessible through conventional synthesis.
Integration into Smart Materials and Responsive Polymer Systems
"Smart" or "intelligent" materials that respond to external stimuli are at the forefront of materials science. The "Dibenzofuran, 2,8-bis(chloromethyl)-" moiety can be strategically incorporated into polymer architectures to create such responsive systems.
The chloromethyl groups can be readily converted to a wide array of functional groups, enabling the introduction of stimuli-responsive units. For example, quaternization of the chloromethyl groups with tertiary amines would introduce ionic moieties, making the resulting polymers responsive to changes in pH or ionic strength. Alternatively, substitution with photo-responsive groups like azobenzenes or spiropyrans could lead to materials that change their shape, color, or solubility upon light irradiation.
Future work will likely involve the synthesis of block or graft copolymers where segments derived from "Dibenzofuran, 2,8-bis(chloromethyl)-" provide structural integrity and other segments provide the responsive behavior. The rigid nature of the dibenzofuran unit could serve to amplify the responsive effect.
Exploration in Energy Storage and Separation Technologies
The development of advanced materials for energy storage and separation is critical for addressing global challenges. The unique electronic properties and rigid structure of the dibenzofuran core make polymers derived from "Dibenzofuran, 2,8-bis(chloromethyl)-" attractive candidates for these applications.
In the realm of energy storage, the dibenzofuran unit can be functionalized to create redox-active polymers for battery electrodes. The extended π-conjugation of the dibenzofuran system can facilitate electron transport, a crucial property for efficient charge and discharge cycles.
For separation technologies, polymers incorporating the rigid and shape-persistent dibenzofuran unit could be used to fabricate membranes with well-defined microporosity. These membranes could exhibit high selectivity for gas separation (e.g., CO₂/CH₄) or for the separation of organic molecules in liquid phases. The ability to functionalize the polymer backbone would allow for fine-tuning of the membrane's surface chemistry to enhance specific interactions with the target molecules. Research into the separation of environmental contaminants like polychlorinated dibenzo-p-dioxins and dibenzofurans using advanced techniques highlights the need for novel separation materials. rsc.org
Novel Catalytic Systems Based on Dibenzofuran-Derived Ligands
The "Dibenzofuran, 2,8-bis(chloromethyl)-" molecule can serve as a scaffold for the synthesis of novel ligands for catalysis. The chloromethyl groups can be reacted with phosphines, amines, or other coordinating groups to create bidentate ligands. The rigid dibenzofuran backbone would enforce a specific geometry on the resulting metal complex, which can lead to high selectivity in catalytic reactions.
For instance, phosphine (B1218219) ligands derived from "Dibenzofuran, 2,8-bis(chloromethyl)-" could be used in cross-coupling reactions, such as Suzuki or Heck couplings, which are fundamental transformations in organic synthesis. The thermal stability of the dibenzofuran core would be advantageous for high-temperature catalytic processes.
Table 2: Potential Dibenzofuran-Based Ligands and Their Catalytic Applications
| Ligand Type | Metal Complex | Potential Catalytic Application |
| Diphosphine | Palladium(II) | Suzuki, Heck, and Sonogashira cross-coupling reactions. |
| Diamine | Ruthenium(II) | Asymmetric hydrogenation of ketones. |
| Bis(oxazoline) | Copper(II) | Asymmetric Diels-Alder reactions. |
The modular synthesis of these ligands would allow for the creation of a library of catalysts with varying steric and electronic properties, enabling the optimization of catalytic activity and selectivity for specific chemical transformations.
Advanced Functional Materials via Precision Synthesis
The controlled synthesis of polymers with well-defined architectures is essential for creating advanced functional materials with precisely tailored properties. "Dibenzofuran, 2,8-bis(chloromethyl)-" is a versatile monomer that can be employed in various controlled polymerization techniques.
Future research is expected to utilize methods like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization to synthesize well-defined polymers and block copolymers incorporating the dibenzofuran unit. This level of control would enable the creation of materials with precise molecular weights, low dispersity, and complex architectures such as star polymers and polymer brushes.
These precision-synthesized materials could find applications in a wide range of fields, from organic electronics, where well-defined conjugated polymers are required for efficient charge transport, to nanotechnology, where self-assembling block copolymers can form highly ordered nanostructures.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the preparation of 2,8-bis(chloromethyl)dibenzofuran, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves halogenation or substitution reactions at the 2,8-positions of the dibenzofuran core. For example, Ullmann coupling reactions (used in synthesizing chlorinated biphenyls) may introduce chloromethyl groups via nucleophilic substitution or Friedel-Crafts alkylation under controlled conditions. Critical parameters include temperature (e.g., 80–120°C), anhydrous solvents (e.g., dichloromethane), and catalysts like triethylamine to stabilize intermediates. Purification via column chromatography (e.g., PE/CH₂Cl₂ mixtures) ensures removal of byproducts such as polychlorinated dibenzofurans .
Q. What analytical techniques are recommended for characterizing the structural and electronic properties of 2,8-bis(chloromethyl)dibenzofuran?
- Methodological Answer :
- Structural Analysis : Use NMR (¹H/¹³C) to confirm substitution patterns and purity. For crystallinity, X-ray diffraction is ideal but requires sublimable derivatives (e.g., phosphine oxide-substituted analogs) .
- Electronic Properties : UV-Vis spectroscopy and cyclic voltammetry determine HOMO/LUMO levels. Electron paramagnetic resonance (EPR) may assess radical stability induced by chloromethyl groups .
Advanced Research Questions
Q. How do the electron-transport properties of 2,8-bis(chloromethyl)dibenzofuran derivatives influence their performance in OLED host materials?
- Methodological Answer : The inductive effect of chloromethyl groups alters electron affinity, while the dibenzofuran core enables π-π stacking. To optimize OLED efficiency:
- Measure external quantum efficiency (EQE) using device architectures with Ir(ppy)₃ as a guest emitter.
- Compare triplet energy levels via phosphorescence spectra in doped films (e.g., 20 wt% DBFPO matrices). Hosts with higher electron mobility reduce efficiency roll-off at high luminance (>100 cd/m²) .
Q. What challenges arise in reconciling conflicting data on environmental persistence versus biodegradability of chlorinated dibenzofurans?
- Methodological Answer :
- Persistence : Chlorinated derivatives exhibit low solubility and bioaccumulation potential, as shown in soil adsorption studies (log Kₒw >5) .
- Biodegradation : Use aerobic bacterial strains (e.g., Bacillus sp. SS2) to test degradation kinetics. Monitor intermediates via GC-MS; 2,8-dichlorodibenzofuran shows 86% removal in 14-day cultures, but recalcitrance increases with higher chlorination .
- Contradiction Resolution : Conduct isomer-specific toxicity assays (e.g., Microtox®) to distinguish bioactivity between chlorinated positions .
Q. What computational methods are suitable for studying host-guest interactions in OLED systems using this compound?
- Methodological Answer :
- Apply QM/MM simulations to model electrostatic interactions between 2,8-bis(chloromethyl)dibenzofuran hosts and Ir-based guests.
- Define reaction coordinates for charge recombination pathways (e.g., triplet exciton formation) using Gaussian09 for DFT calculations and VMD for molecular dynamics visualization .
Q. What safety protocols are critical for handling 2,8-bis(chloromethyl)dibenzofuran, given structural analogs like bis(chloromethyl) ether are carcinogenic?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
